molecular formula C17H28N4O4S B1391180 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate CAS No. 1021285-53-9

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate

Cat. No. B1391180
M. Wt: 384.5 g/mol
InChI Key: GVCGBAJNMPDZGW-UHFFFAOYSA-N
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Description

Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate, also known as TBPC, is a synthetic organic compound with a wide range of applications in science and industry. TBPC is a derivative of the amino acid pyrrolidine and is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TBPC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Synthesis and Characterization : Tert-butyl carbamates, including derivatives similar to the specified compound, are important intermediates in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for a related compound, highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

  • Molecular Structure and Crystallography : Research by Weber et al. (1995) on a related tert-butyl carbamate compound shows the significance of these compounds in studying molecular structures and crystallography, which is crucial for understanding chemical interactions (Weber, Ettmayer, Hübner, & Gstach, 1995).

  • Asymmetric Synthesis : Tert-butyl carbamates are used in asymmetric synthesis, which is vital in creating chiral compounds for pharmaceutical applications. Yang, Pan, & List (2009) explored this aspect in their study, demonstrating the compound's role in developing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Pharmacological Research : Although specific pharmacological applications of this compound were not found, related research by Chalina, Chakarova, & Staneva (1998) on phenyl N-substituted carbamates revealed their potential in developing antiarrhythmic and hypotensive drugs (Chalina, Chakarova, & Staneva, 1998).

  • Chemical Reactions and Interactions : Rossi et al. (2007) demonstrated the versatility of tert-butyl carbamates in chemical reactions, showing divergent and solvent-dependent reactions, which are fundamental in organic synthesis and drug development (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

  • Material Science and Engineering : The study of tert-butyl carbamates also extends to material science, as they can be used in creating compounds with specific structural and thermal properties, as shown in the research by Çolak et al. (2021) (Çolak, Karayel, Buldurun, & Turan, 2021).

properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-17(2,3)25-16(22)20-9-8-19-15-7-6-13(12-14(15)18)26(23,24)21-10-4-5-11-21/h6-7,12,19H,4-5,8-11,18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCGBAJNMPDZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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